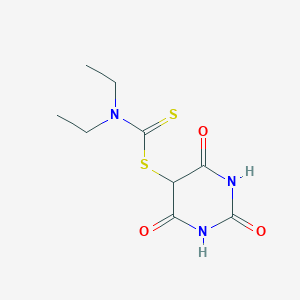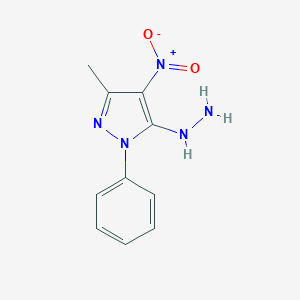![molecular formula C10H14N4O B232436 (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been developed as a cancer therapy. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied and has shown promising results in the treatment of various types of cancer.
Mécanisme D'action
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one exerts its anti-tumor activity by inhibiting the activity of several receptor tyrosine kinases. By blocking the activity of these receptors, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one can disrupt tumor angiogenesis, proliferation, and survival. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to induce apoptosis in tumor cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in tumor cells, inhibit angiogenesis, and reduce tumor growth. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been shown to have immunomodulatory effects, which can enhance the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it easier to design experiments and interpret results. In addition, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies, providing a wealth of data on its efficacy and safety. However, (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one also has some limitations, including its low solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one. One potential direction is to investigate its use in combination with other cancer therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as breast cancer or lung cancer. In addition, further research is needed to better understand the mechanisms of resistance to (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one and to develop strategies to overcome this resistance.
Conclusion:
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one is a small molecule tyrosine kinase inhibitor that has shown promising results in the treatment of various types of cancer. Its mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to disruption of tumor angiogenesis, proliferation, and survival. (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has several advantages for lab experiments, including its well-characterized mechanism of action and extensive preclinical and clinical data. However, further research is needed to explore its use in combination with other cancer therapies and in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of (Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one involves several steps, starting from the condensation of 2-chloro-4,6-dimethylpyrimidine with 4-aminobut-2-enenitrile. This intermediate is then treated with N,N-dimethylformamide dimethylacetal to form the corresponding enamine, which is subsequently reacted with 4-chlorobutyronitrile to give the final product. The overall yield of this synthesis is around 25%.
Applications De Recherche Scientifique
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been shown to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.
Propriétés
Formule moléculaire |
C10H14N4O |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one |
InChI |
InChI=1S/C10H14N4O/c1-6-4-7(2)13-10(12-6)14-9(11)5-8(3)15/h4-5H,11H2,1-3H3,(H,12,13,14)/b9-5- |
Clé InChI |
PXISSAFTUHECKQ-UITAMQMPSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)N/C(=C\C(=O)C)/N)C |
SMILES |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=CC(=O)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-5H-quino[3,4-b][1,4]benzothiazin-6(12H)-one](/img/structure/B232364.png)

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)
![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)
![4-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232382.png)







